molecular formula C11H18O4 B1234855 Citreoviral CAS No. 94120-02-2

Citreoviral

Cat. No. B1234855
CAS RN: 94120-02-2
M. Wt: 214.26 g/mol
InChI Key: YDZGIHHZMNNFMM-NWUITSLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citreoviral is a natural product found in Penicillium citreonigrum and Penicillium citreoviride with data available.

Scientific Research Applications

Synthesis and Chemical Applications

Citreoviral and its derivatives like 5-epi-citreoviral have been subjects of significant research due to their complex chemical structures and potential applications in organic synthesis. Techniques such as the [3 + 2] annulation reaction of allylsilane with an alpha-keto ester, and the Prins-pinacol condensation have been employed to synthesize these compounds. These methods not only provide a pathway for the synthesis of citreoviral but also contribute to the field of organic chemistry by offering insights into the stereoselective synthesis of tetrahydrofurans (Peng & Woerpel, 2002; Hanaki et al., 2000). Additionally, the use of chiral ruthenium olefin metathesis catalysts in asymmetric ring-closing reactions has opened new avenues in the enantioselective synthesis of citreoviral compounds, enhancing the repertoire of synthetic chemistry (Funk, 2009).

Biological Applications and Studies

Citreoviridin, a compound related to citreoviral, has been studied extensively for its biological effects, particularly its interactions with biological molecules and cells. One study focused on the interaction of citreoviridin with human serum albumin, revealing insights into the binding mechanisms and changes in protein structure upon interaction, which is crucial for understanding the toxicological effects of this mycotoxin (Hou et al., 2015). Another research highlighted citreoviridin's role in inducing cell proliferation and apoptosis in human umbilical vein endothelial cells, demonstrating its potential effects on cardiovascular diseases (Hou et al., 2014).

Toxicological Studies

Citreoviridin has also been a subject of toxicological studies due to its occurrence as a mycotoxin in food products. Understanding its mechanism of action, such as the induction of triglyceride accumulation in hepatocytes and its impact on lipid metabolism, is vital for public health and safety (Feng et al., 2017). Furthermore, the exploration of citreoviridin-induced myocardial apoptosis and its interaction with specific cellular pathways provides valuable insights into the cardiotoxic effects of this compound and potential therapeutic interventions (Feng et al., 2019).

properties

CAS RN

94120-02-2

Product Name

Citreoviral

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(E)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-2-methylprop-2-enal

InChI

InChI=1S/C11H18O4/c1-7(6-12)5-10(3)9(13)11(4,14)8(2)15-10/h5-6,8-9,13-14H,1-4H3/b7-5+/t8-,9+,10+,11+/m1/s1

InChI Key

YDZGIHHZMNNFMM-NWUITSLLSA-N

Isomeric SMILES

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=O)O)(C)O

SMILES

CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=O)O)(C)O

Other CAS RN

97514-85-7

synonyms

5-epi-citreoviral
citreoviral

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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